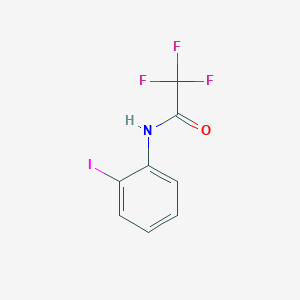

2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Descripción

Contextualizing Halogenated Organic Compounds in Modern Synthesis

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental and powerful tool in organic synthesis. numberanalytics.com The incorporation of halogens such as fluorine, chlorine, bromine, and iodine can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.com Halogenated compounds are not only prevalent in numerous natural products but are also critical components in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The introduction of a halogen atom can enhance a compound's lipophilicity, which can improve its ability to cross biological membranes, a crucial factor in drug design. numberanalytics.com Furthermore, the carbon-halogen bond serves as a versatile functional handle for a wide array of chemical transformations. Specifically, carbon-chlorine, carbon-bromine, and carbon-iodine bonds are readily activated for participation in transition-metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com This reactivity is central to their utility as synthetic intermediates, allowing for the construction of complex molecular architectures. thieme-connect.comteachy.ai The strategic use of halogenation allows chemists to fine-tune the properties of organic molecules and provides pathways to new chemical entities. numberanalytics.com

Significance of Trifluoromethyl and Iodoarene Moieties in Chemical Research

The trifluoromethyl (-CF3) group and the iodoarene moiety are two functional groups of immense importance in modern chemical research, particularly in medicinal chemistry and materials science.

The trifluoromethyl group is a highly sought-after substituent due to its unique electronic properties and steric profile. mdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, can significantly modulate the properties of a parent molecule. mdpi.comhovione.com The introduction of a -CF3 group can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic profiles. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high stability of the trifluoromethyl group. mdpi.com This has led to the widespread incorporation of this group in a variety of commercial drugs and agrochemicals. hovione.combohrium.com

Iodoarenes , aromatic compounds containing a carbon-iodine bond, are highly valued synthetic intermediates. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodoarenes the most reactive aryl halides in many reactions, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This high reactivity allows for the facile formation of new bonds under relatively mild conditions, making iodoarenes key building blocks in the synthesis of complex organic molecules.

The combination of a trifluoromethyl group and an iodoarene within the same molecule, as seen in 2,2,2-trifluoro-N-(2-iodophenyl)acetamide, creates a powerful bifunctional scaffold. This arrangement allows for the independent or sequential manipulation of two highly valuable functional groups, opening up diverse avenues for molecular elaboration.

Overview of Research Trajectories and Synthetic Utility of this compound

This compound has emerged as a valuable intermediate in organic synthesis, primarily due to the strategic placement of its functional groups. Research involving this compound often focuses on its utility as a precursor for more complex, biologically active molecules. iucr.org

The synthesis of this compound can be achieved through the acylation of 2-iodoaniline (B362364) with trifluoroacetic anhydride. chemicalbook.com This straightforward reaction provides access to a molecule primed for further functionalization.

The primary synthetic utility of this compound lies in the reactivity of the iodoarene moiety. It can readily participate in various cross-coupling reactions to introduce new substituents onto the aromatic ring. For instance, it can be used in palladium-catalyzed reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. chemicalbook.com This allows for the construction of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPMADRXWAHDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364188 | |

| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143321-89-5 | |

| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

The definitive single-crystal X-ray diffraction study of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide has revealed its precise three-dimensional architecture. The findings from this analysis provide a foundational understanding of the molecule's conformation and how it organizes in the crystalline state.

Crystal System, Space Group, and Unit Cell Parameters

The crystallographic investigation has established that this compound crystallizes in the monoclinic system. The crystal structure is specifically defined by the centrosymmetric space group P2₁/c. The unit cell parameters, which describe the dimensions and shape of the fundamental repeating unit of the crystal lattice, have been determined with high precision.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.386 (3) |

| b (Å) | 13.011 (4) |

| c (Å) | 7.749 (2) |

| β (°) | 108.73 (1) |

| Volume (ų) | 990.5 (5) |

| Z | 4 |

Molecular Conformation and Torsion Angles of the Trifluoroacetamide (B147638) Unit

The conformation of the molecule is characterized by a significant twist between the plane of the iodophenyl ring and the plane of the amide group. The dihedral angle between these two planes is 62.1 (3)°. This non-planar arrangement is a key feature of its molecular structure. The trifluoroacetamide side chain also exhibits a specific conformation, which can be described by a set of torsion angles. A notable feature of the crystal structure is the disorder observed in the trifluoromethyl group, where the three fluorine atoms are distributed over two sets of sites with differing occupancies.

| Atoms (IUPAC Naming) | Angle (°) |

|---|---|

| C2-C1-N1-C7 | -122.9 (4) |

| C6-C1-N1-C7 | 56.1 (5) |

| C1-N1-C7-O1 | -3.1 (6) |

| C1-N1-C7-C8 | 177.5 (4) |

| N1-C7-C8-F1A | -62.1 (5) |

| N1-C7-C8-F2A | 59.3 (5) |

| N1-C7-C8-F3A | 179.8 (4) |

Note: Torsion angles are calculated based on the major occupancy sites of the disordered fluorine atoms.

Analysis of Intramolecular and Intermolecular Interactions

Hydrogen Bonding Networks

The most prominent intermolecular interaction is a classical hydrogen bond of the N—H···O type. In the crystal, the amide hydrogen atom (H1) acts as a hydrogen bond donor to the carbonyl oxygen atom (O1) of an adjacent molecule. This interaction links the molecules into one-dimensional chains that propagate along the c-axis direction.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 2.08 | 2.923 (5) | 167 |

Potential Halogen Bonding Interactions

The presence of an iodine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. In the crystal structure of this compound, the iodine atom is positioned in such a way that it could potentially interact with the oxygen or nitrogen atoms of neighboring molecules.

Analysis of the intermolecular distances reveals that the shortest contact involving the iodine atom is an I···O interaction. However, the geometry of this contact, with an I···O distance of approximately 3.8 Å and a C—I···O angle that is not close to the ideal 180°, suggests that this interaction is likely a weak, van der Waals contact rather than a strong, directional halogen bond. In similar structures of other 2-iodo-phenyl amides, short I···O halogen bonds have been observed to be a key structure-directing interaction, often with distances significantly shorter than the sum of the van der Waals radii. The absence of such a short contact in this particular structure indicates that the hydrogen bonding network is the dominant force in directing the crystal packing, with any potential halogen bonding playing a much more subtle, if any, role.

Crystallographic Data Refinement and Validation Metrics

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system with the space group I 4₁/a. iucr.org The refinement of the crystal structure data provides key metrics that validate the quality and accuracy of the determined structure.

Key crystallographic and refinement data are summarized in the table below.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₈H₅F₃INO |

| Molecular Weight (Mᵣ) | 315.02 |

| Crystal System | Tetragonal |

| Space Group | I 4₁/a |

| a (Å) | 15.8871 (1) |

| c (Å) | 15.9300 (2) |

| Volume (V) (ų) | 4020.7 (6) |

| Z | 16 |

| Data Collection | |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.105 |

| Goodness-of-fit (S) | 1.06 |

| Reflections collected | 1775 |

| Parameters | 155 |

| Restraints | 450 |

| Δρₘₐₓ / Δρₘᵢₙ (e Å⁻³) | 0.42 / -0.54 |

Data sourced from the International Union of Crystallography. iucr.org

The low R-value of 0.044 indicates a good agreement between the observed and calculated structure factors, signifying a reliable structural model. iucr.org The Goodness-of-fit (S) value of 1.06, being close to 1, further suggests that the refinement is of high quality. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed crystallographic data are available, specific experimental NMR spectra for this compound were not found in the searched scientific literature. Therefore, a detailed assignment and analysis of its ¹H, ¹³C, ¹⁹F, and 2D NMR spectra cannot be provided at this time. The following sections outline the expected features and the type of information that would be derived from such spectroscopic techniques.

Proton (¹H) NMR Assignments and Chemical Shifts

A ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring and the amide proton (N-H). The aromatic region would likely display a complex multiplet pattern due to the coupling between the non-equivalent protons. The chemical shifts would be influenced by the electron-withdrawing effects of both the iodine atom and the trifluoroacetamide group. The amide proton would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Distinct signals would be expected for each of the eight carbon atoms. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the amide group would resonate at a characteristic downfield position. The signals for the aromatic carbons would be split into six distinct resonances, with their chemical shifts indicating the electronic environment influenced by the iodo and trifluoroacetamido substituents.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for probing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the local electronic environment of the -CF₃ group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the phenyl ring, the amide linkage, and the trifluoroacetyl group.

Lack of Specific Data for this compound Prevents Detailed Analysis

A comprehensive search for detailed experimental data on the chemical compound this compound has revealed a significant lack of specific information required for a thorough structural elucidation and spectroscopic characterization as outlined. While basic identifying information such as the chemical formula (C₈H₅F₃INO), molecular weight (315.03 g/mol ), and CAS number (143321-89-5) is available, crucial experimental data for an in-depth analysis is not present in the public domain.

Specifically, the following data points, essential for fulfilling the requested article structure, could not be located:

High-Resolution Mass Spectrometry (HRMS): No experimental data for the exact mass determination of this compound is available.

Fragmentation Pattern Analysis: Detailed experimental mass spectrometry data, which would allow for an analysis of the compound's fragmentation pattern for structural confirmation, is absent.

Vibrational Spectroscopy (Infrared, IR): A published and detailed Infrared (IR) spectrum with assigned vibrational frequencies for the functional groups of this compound could not be found.

Chromatographic Purity Assessment: There is no available information on established methods or results from techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for assessing the purity of this specific compound.

Searches for analogous compounds, such as other halogenated or trifluoroacetylated anilides, provided some general principles of mass spectrometric fragmentation and typical infrared absorption regions. However, this generalized information is not a substitute for the specific experimental data required for a scientifically rigorous and detailed analysis of this compound.

Given the absence of this critical and specific experimental data, it is not possible to generate the requested article with the required level of detail, including data tables and in-depth research findings, while adhering to the principles of scientific accuracy.

Chemical Reactivity, Mechanistic Investigations, and Synthetic Transformations

Metal-Catalyzed Coupling Reactions

The presence of an iodo-substituent on the aromatic ring of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide makes it an ideal candidate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures from simpler precursors.

Palladium catalysts are paramount in facilitating the formation of carbon-carbon bonds, and this compound serves as a valuable coupling partner in several such transformations.

While specific studies detailing the use of this compound in Suzuki-Miyaura cross-coupling reactions are not extensively documented in publicly available literature, the general principles of this reaction are highly relevant. The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The trifluoroacetamide (B147638) group can influence the electronic properties of the aryl iodide, potentially affecting the oxidative addition step of the catalytic cycle. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would be critical for achieving high yields and selectivity.

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Data not available |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Data not available |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific experimental data for this substrate is not available in the provided search results.

The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, is another cornerstone of palladium-catalyzed C-C bond formation. nih.gov The reaction of this compound with various alkynes would provide access to ortho-alkynylated aniline (B41778) derivatives, which are valuable intermediates in the synthesis of heterocycles and other complex molecules. The efficiency of the Sonogashira coupling is often dependent on the presence of a copper(I) co-catalyst, although copper-free conditions have also been developed. researchgate.net

Table 2: Potential Sonogashira Coupling Reactions of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Data not available |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | - | TBAF | DMF | Data not available |

| 3 | 1-Heptyne | PdCl₂(dppf) | CuI | i-Pr₂NH | Dioxane | Data not available |

This table is illustrative and based on general knowledge of Sonogashira coupling reactions. Specific experimental data for this substrate is not available in the provided search results.

For a molecule like this compound, regioselectivity is generally not a concern in simple cross-coupling reactions as there is only one reactive site (the C-I bond). However, in more complex substrates with multiple potential coupling sites, the directing effects of the trifluoroacetamide group and the steric hindrance it imposes could play a crucial role in determining the outcome of the reaction. rsc.org

Stereochemical control becomes relevant when the coupling partners or the resulting products possess stereocenters. While the core structure of this compound is achiral, the introduction of chiral coupling partners or the use of chiral catalysts could lead to the formation of enantiomerically enriched products. The design of chiral ligands that can effectively control the stereochemistry in palladium-catalyzed reactions is an active area of research. nih.gov

Beyond C-C bond formation, palladium catalysis is also a powerful tool for constructing carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example for C-N bond formation. While the nitrogen atom in this compound is already functionalized, the aryl iodide moiety can participate in C-P coupling reactions. This would involve reacting the substrate with a phosphorus-containing nucleophile, such as a phosphine (B1218219) or a phosphonate, in the presence of a palladium catalyst. Such reactions are instrumental in the synthesis of organophosphorus compounds, which have widespread applications in catalysis, materials science, and medicinal chemistry.

The efficiency of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the catalyst system employed. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand, can have a profound impact on the reaction outcome. nih.gov

Palladium-Catalyzed C-C Cross-Coupling Reactions

Intramolecular Cyclization and Annulation Strategies

The dual functionality of this compound, featuring a nucleophilic nitrogen atom (after potential deprotonation) and an electrophilic carbon center (the C-I bond), makes it an ideal candidate for intramolecular cyclization and annulation reactions. These strategies are pivotal for the regioselective synthesis of fused heterocyclic systems.

Access to Indole (B1671886) Derivatives and Fused-Ring Systems

The construction of the indole nucleus, a core structure in numerous natural products and pharmaceuticals, is a significant application of this class of compounds.

While direct palladium-catalyzed intramolecular cyclization of this compound with coupling partners to form indoles has been explored through closely related derivatives, the fundamental principles of these transformations are highly relevant. A prominent strategy involves the palladium-catalyzed reaction of the corresponding trifluoroacetimidoyl chlorides with alkynes to furnish 2-(trifluoromethyl)indoles. researchgate.net This reaction proceeds via an intramolecular 5-exo-dig cyclization. researchgate.net The trifluoroacetamide group in this compound can be considered a precursor to such reactive intermediates.

In a typical reaction sequence, the N-trifluoroacetyl group can be converted to a more reactive trifluoroacetimidoyl chloride. This intermediate then undergoes a palladium(0)-catalyzed intramolecular cyclization with a tethered alkyne. The reaction exhibits broad functional group tolerance and proceeds under mild conditions, affording a variety of 2-(trifluoromethyl)indole derivatives in moderate to excellent yields. researchgate.net The general transformation highlights the potential of the this compound scaffold in accessing these valuable fluorinated heterocycles.

| Entry | Alkyne Substituent (R) | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl | Pd(OAc)₂ | DMF | 100 | 85 |

| 2 | n-Butyl | Pd(PPh₃)₄ | Dioxane | 120 | 78 |

| 3 | Trimethylsilyl | PdCl₂(PPh₃)₂ | Toluene | 110 | 92 |

| 4 | 2-Thienyl | Pd(dba)₂ | Acetonitrile (B52724) | 80 | 88 |

Table 1: Representative Examples of Palladium-Catalyzed Intramolecular Cyclization of Alkyne-Tethered N-Trifluoroacetyl-2-iodoaniline Derivatives to Form Indoles. (Data are representative and compiled from related literature on similar substrates).

The synthesis of biindolyl scaffolds, which are present in several biologically active natural products, represents a significant synthetic challenge. While palladium-catalyzed cross-coupling reactions are a common method for their construction, the direct synthesis of biindolyls from this compound has not been extensively reported in the scientific literature. The steric hindrance and electronic properties of the trifluoroacetamide group may influence the feasibility of intermolecular coupling reactions required for biindolyl formation.

Synthesis of Quinazoline and Other Nitrogen Heterocycles

The reactivity of the this compound framework extends to the synthesis of other important nitrogen heterocycles, such as quinazolines. Research on the closely related N-(2-iodophenyl)trifluoroacetimidoyl chlorides has demonstrated a facile route to 6-trifluoromethylindolo[1,2-c]quinazolines. This transformation proceeds through a two-step sequence involving an initial addition-elimination reaction with an indole, followed by an intramolecular C-H bond functionalization. This methodology allows for the rapid assembly of complex, aza-fused trifluoromethylated heterocycles.

Multicomponent Reaction Pathways Involving the Compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms of the starting materials. uniba.it Despite the potential of this compound to participate in such reactions, for instance, through initial palladium-catalyzed coupling followed by interception of an intermediate with a third component, a thorough review of the current literature does not reveal specific examples of its application in MCRs. The development of MCRs involving this compound remains an area with potential for future exploration.

Mechanistic Elucidation of Key Reactions

The key reactions involving this compound, particularly the palladium-catalyzed intramolecular cyclizations, are generally understood to proceed through a series of well-established organometallic steps. Although specific mechanistic studies on this exact compound are limited, the proposed pathway can be inferred from related systems.

The catalytic cycle is believed to commence with the oxidative addition of the C-I bond of the substrate to a low-valent palladium(0) species, forming an arylpalladium(II) intermediate. This is often the rate-determining step of the cycle. In the presence of a tethered unsaturated partner, such as an alkyne or alkene, the next step involves an intramolecular migratory insertion (carbopalladation) of the unsaturated bond into the aryl-palladium bond. This insertion step forms a new carbon-carbon bond and results in a new organopalladium intermediate. The final step is typically a reductive elimination or a β-hydride elimination followed by reductive elimination, which regenerates the palladium(0) catalyst and releases the final cyclized product. The specific pathway following migratory insertion depends on the reaction conditions and the nature of the substrates and ligands employed.

Postulated Reaction Mechanisms and Identification of Intermediates

While specific, in-depth mechanistic studies on this compound are not extensively documented in publicly available literature, its reaction pathways can be postulated based on well-established mechanisms for similar substrates, particularly in the realm of palladium and copper catalysis.

For instance, in palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira couplings, the general mechanism is expected to follow a catalytic cycle. lookchem.comambeed.comdokumen.pub This cycle typically initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This step is often the rate-determining step. Subsequent steps involve transmetalation (in Suzuki and Stille couplings) or migratory insertion (in Heck and Sonogashira couplings), followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. lookchem.comambeed.comdokumen.pub

In the context of copper-catalyzed reactions , such as the Ullmann condensation, the mechanism is thought to involve the formation of an organocopper intermediate. ambeed.com The reaction of the aryl iodide with a copper(I) catalyst can lead to the formation of an ary-copper species, which then reacts with a nucleophile to form the desired product. ambeed.com

Radical cyclization reactions represent another potential transformation for this molecule. A tin- or silane-based radical initiator can abstract the iodine atom to generate an aryl radical. This highly reactive intermediate can then undergo an intramolecular cyclization, attacking a suitably positioned internal π-system, which could be introduced through derivatization of the amide functionality.

Kinetic Studies and Activation Energy Profiling

Computational Chemistry Approaches to Reaction Mechanism

Similarly, specific computational chemistry studies dedicated to elucidating the reaction mechanisms of this compound have not been prominently reported. Density Functional Theory (DFT) and other computational methods are powerful tools for modeling transition states, calculating activation energies, and predicting reaction outcomes. Applying these methods to the reactions of this compound could provide significant insights into its reactivity and guide the rational design of new synthetic methodologies.

Derivatization and Functional Group Interconversions of this compound

The functional groups of this compound offer several avenues for derivatization and interconversion, further expanding its synthetic utility.

The carbon-iodine bond is the primary site for introducing molecular complexity through various cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or styrenyl derivatives |

| Sonogashira Coupling | Terminal alkynes | Arylalkyne derivatives |

| Heck Coupling | Alkenes | Substituted alkene derivatives |

| Buchwald-Hartwig Amination | Amines | Di- or tri-substituted amine derivatives |

| Ullmann Condensation | Alcohols, thiols, amines | Diaryl ether, thioether, or amine derivatives |

The trifluoroacetamido group serves as a protecting group for the aniline nitrogen. It can be hydrolyzed under basic or acidic conditions to yield the free amine, 2-iodoaniline (B362364). This deprotection allows for subsequent reactions at the amino group, such as diazotization followed by substitution, or acylation with different acylating agents to introduce alternative amide functionalities.

The combination of these transformations allows for a modular approach to the synthesis of a wide array of complex molecules. For example, a Sonogashira coupling could be performed to introduce an alkyne, followed by an intramolecular cyclization to construct a heterocyclic core, such as an indole.

Advanced Applications in Organic Synthesis and Chemical Research

Versatile Building Block in Complex Chemical Synthesis

The strategic placement of the iodo and trifluoroacetamido groups on the phenyl ring makes 2,2,2-trifluoro-N-(2-iodophenyl)acetamide a valuable precursor in various synthetic transformations. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Precursor for Advanced Synthetic Intermediates

The utility of this compound as a precursor for advanced synthetic intermediates has been demonstrated in the synthesis of indole (B1671886) derivatives. In one reported procedure, the compound undergoes a palladium-catalyzed coupling reaction with 3-butyn-1-ol. This reaction proceeds under an argon atmosphere using a catalytic system composed of palladium(II) acetate (B1210297) and tetrabutylammonium (B224687) acetate in acetonitrile (B52724) at reflux. This transformation highlights the ability of the 2-iodophenyl moiety to participate in powerful C-C bond-forming reactions, leading to the construction of heterocyclic systems.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| This compound | 3-Butyn-1-ol | Pd(OAc)₂, Bu₄NOAc | 2-(3-Hydroxypropyl)indole | 55% |

Table 1: Synthesis of an Indole Derivative from this compound

This example underscores the potential of this compound to serve as a starting material for more complex, biologically relevant scaffolds. The trifluoroacetyl group can function as a protecting group for the aniline (B41778) nitrogen, which can be removed under specific conditions to allow for further functionalization.

Scaffold for Chemical Probe Development and Chemical Biology Research

While direct applications of this compound as a scaffold for chemical probes are not extensively documented in publicly available literature, its structural motifs are relevant to this field. Chemical probes are small molecules used to study biological systems, and often contain moieties that allow for specific interactions with biological targets and reporter tags for detection. The iodo- and trifluoromethyl-substituted phenyl ring could serve as a core structure for the development of such probes. The iodine atom, for instance, can be a site for the introduction of photoaffinity labels or click chemistry handles, which are crucial for target identification and validation studies in chemical biology.

Construction of Polycyclic and Macrocyclic Architectures

Role in the Design and Development of Novel Catalytic Systems

The design of effective catalytic systems is a major focus of chemical research. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts.

Development of Ligands for Transition Metal Catalysis

The structure of this compound suggests its potential as a precursor for the synthesis of novel ligands for transition metal catalysis. The ortho-iodoaniline derivative, which can be obtained after deprotection of the trifluoroacetyl group, is a common starting point for the synthesis of various bidentate and monodentate ligands. The introduction of phosphine (B1218219), amine, or other coordinating groups at the 2-position of the aniline could lead to new ligands with unique steric and electronic properties conferred by the trifluoromethyl group. These properties can have a significant impact on the performance of a catalyst in various transformations. At present, there are no specific reports detailing the synthesis of ligands for transition metal catalysis directly from this compound.

Applications in C-H Functionalization Methodologies

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. While the trifluoroacetamido group can act as a directing group in some C-H activation reactions, there is currently no published research that specifically describes the use of this compound in such methodologies. The presence of the iodine atom might offer alternative reaction pathways, such as halogen-metal exchange, which could compete with or complement C-H activation strategies. Further research is needed to explore the potential of this compound in the field of C-H functionalization.

Chemical Tools for Radiolabeling and Imaging Research

The presence of an iodine atom in this compound makes it a particularly interesting precursor for the development of radiopharmaceuticals and imaging agents. The carbon-iodine bond can be readily utilized for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I), which are pivotal in various imaging modalities such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Development of Halogenated Analogs for Radiopharmaceutical Synthesis

The synthesis of radiopharmaceuticals often involves the labeling of a biologically active molecule with a radionuclide. The development of halogenated analogs is a key strategy in this field, and compounds like this compound can serve as important starting materials or intermediates. The trifluoroacetyl protecting group can be advantageous in multi-step syntheses, offering stability under certain reaction conditions while allowing for selective removal when necessary.

Research in this area focuses on leveraging the 2-iodoaniline (B362364) scaffold for the synthesis of various targeted radiotracers. For instance, derivatives of N-(2-iodophenyl)acetamide can be elaborated into more complex structures that bind to specific biological targets, such as receptors or enzymes. mdpi.compharmaffiliates.comtcichemicals.com The subsequent introduction of a radioiodine atom onto the aromatic ring provides the imaging or therapeutic capability.

Precursors for Advanced Imaging Probes

Advanced imaging probes are sophisticated molecules designed to visualize, characterize, and quantify biological processes at the molecular level in living organisms. The development of such probes is a multidisciplinary effort, and the design of the molecular scaffold is critical for achieving high affinity, selectivity, and favorable pharmacokinetic properties. numberanalytics.com

While direct applications of this compound as a precursor for widely used imaging probes are not extensively documented in mainstream literature, its potential is evident. The combination of the trifluoromethyl group, known to enhance metabolic stability and binding affinity of drug molecules, with the readily radiolabelable iodophenyl moiety presents a promising platform for the design of novel PET and SPECT probes. researchgate.net For example, it could serve as a foundational fragment for the synthesis of probes targeting neurological disorders or cancerous tissues, where the trifluoromethyl group could modulate the molecule's properties to improve brain penetration or tumor uptake.

Emerging Applications and Future Research Directions in Organic Synthesis

The field of organic synthesis is constantly evolving, with a continuous demand for novel reagents and building blocks that enable the efficient and selective construction of complex molecules. The unique combination of functional groups in this compound positions it as a compound of interest for future synthetic explorations.

Future research may focus on exploiting the dual reactivity of this compound. The carbon-iodine bond is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various substituents at the 2-position of the aniline ring. Simultaneously, the trifluoroacetamide (B147638) group can act as a directing group or be transformed into other functional groups.

The development of novel trifluoromethyl-containing heterocyclic compounds is an area of significant interest in medicinal chemistry. mdpi.com Future work could involve the use of this compound in cascade reactions to construct complex polycyclic systems incorporating a trifluoromethyl group. Furthermore, the exploration of its utility in the synthesis of novel fluorinated materials and agrochemicals represents another promising avenue for future research. The continued development of radiopharmaceuticals from natural and synthetic compounds, particularly those labeled with iodine radioisotopes, suggests a bright future for precursors like this compound. mdpi.comresearchgate.net

Q & A

Q. What are the optimal methods for synthesizing 2,2,2-trifluoro-N-(2-iodophenyl)acetamide, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 2-iodoaniline and trifluoroacetic anhydride. Post-synthesis, purity can be validated using HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS). Crystallization from ethanol/water mixtures is recommended to eliminate byproducts. Structural confirmation should include H NMR (to verify aromatic proton environments) and F NMR (to confirm trifluoromethyl group integrity) .

Q. How can hydrogen bonding networks in the crystal structure of this compound be experimentally determined?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving hydrogen bonding. For this compound, SCXRD reveals N1–H1···O1 hydrogen bonds that stabilize chains along the c-axis. Data collection at low temperatures (e.g., 100 K) improves resolution, and refinement using SHELXL (with disorder modeling for fluorine atoms) ensures accuracy. Hydrogen atom positions are located via difference Fourier maps and refined isotropically .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic environment?

Infrared (IR) spectroscopy identifies key functional groups: the amide C=O stretch appears near 1680 cm, while C–F stretches are observed at 1150–1250 cm. UV-Vis spectroscopy (in acetonitrile) shows absorption maxima at ~280 nm, attributed to π→π* transitions in the iodophenyl ring. X-ray photoelectron spectroscopy (XPS) further quantifies iodine (binding energy ~620 eV for I 3d) and fluorine (689–692 eV for F 1s) environments .

Advanced Research Questions

Q. How should crystallographic disorder in the trifluoromethyl group be addressed during refinement?

The trifluoromethyl group in this compound exhibits rotational disorder, split over two sites with occupancies of 0.615:0.385. To model this, use PART instructions in SHELXL, refining anisotropic displacement parameters for each F atom. Apply restraints (e.g., SADI, SIMU) to maintain realistic geometry. Residual electron density maps should be monitored to avoid overfitting. Multi-scan absorption corrections (e.g., via CrysAlis PRO) are essential due to the iodine atom’s high absorption coefficient .

Q. What strategies mitigate challenges in using this compound as a synthetic intermediate for bioactive molecules?

The electron-withdrawing trifluoromethyl and iodine groups can hinder cross-coupling reactions. To enhance reactivity, employ Pd-catalyzed Buchwald-Hartwig amination with SPhos ligands or use Ullmann coupling under microwave irradiation (120°C, CuI/1,10-phenanthroline). For Suzuki-Miyaura couplings, replace iodine with boronic esters via Miyaura borylation prior to cross-coupling. Failed reactions (e.g., with terminal alkynes) may require protecting-group strategies or alternative catalysts like PEPPSI-IPr .

Q. How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electrophilic attack sites. For the iodophenyl ring, the para position to iodine has the highest electron density due to the −I effect of iodine. Solvent effects (e.g., polarizable continuum models) refine predictions. Transition state analysis (using QST3) further elucidates activation barriers for substitutions .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Hydrolysis studies (in 1M HCl or NaOH at 25–80°C) show the amide bond resists cleavage under mild conditions due to trifluoromethyl electron withdrawal, which lowers the carbonyl’s electrophilicity. Degradation products can be identified via LC-MS: under strong acidic conditions (6M HCl, reflux), the compound hydrolyzes to 2-iodoaniline and trifluoroacetic acid. Kinetic studies (monitored by F NMR) reveal pseudo-first-order degradation kinetics with an activation energy of ~85 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.